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Compound of Interest

Compound Name: 4-chloro-5-iodo-1H-indazole

Cat. No.: B1648212

The indazole nucleus, a bicyclic heterocycle comprising a fused benzene and pyrazole ring, is
recognized as a privileged scaffold in medicinal chemistry.[1][2] Its structural rigidity, capacity
for hydrogen bonding, and ability to engage in various non-covalent interactions have
cemented its role as a cornerstone in the design of bioactive molecules.[1] This is evidenced by
its presence in numerous FDA-approved therapeutics, particularly in oncology, where it forms
the core of potent kinase inhibitors like Pazopanib, Axitinib, and Niraparib.[1][3][4]

Among the vast library of indazole-based synthons, 4-chloro-5-iodo-1H-indazole emerges as
a particularly strategic building block. Its di-halogenated structure, featuring two distinct
halogens at adjacent positions, provides medicinal chemists with orthogonal chemical handles.
This unique arrangement permits highly selective, sequential functionalization, enabling the
precise and controlled construction of complex molecular architectures. This guide serves as a
technical resource for researchers, scientists, and drug development professionals, offering in-
depth insights into the molecular structure, synthesis, reactivity, and synthetic utility of this
versatile intermediate.

Section 1: Molecular Structure and Physicochemical
Properties

The fundamental structure of 4-chloro-5-iodo-1H-indazole is defined by the indazole ring
system, which exists in two primary tautomeric forms: 1H-indazole and 2H-indazole. The 1H-
tautomer is generally the more thermodynamically stable and predominant form.[1] The
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molecule is substituted with a chlorine atom at the C4 position and an iodine atom at the C5
position of the benzene portion of the ring.

The electronic properties of the scaffold are significantly influenced by these halogen
substituents. Both chlorine and iodine exert a strong electron-withdrawing inductive effect (-1),
which decreases the electron density of the aromatic system. This electronic modulation is
critical as it influences the reactivity of the C-H bonds on the ring and, more importantly, the
susceptibility of the carbon-halogen bonds to oxidative addition in catalytic cycles. While crystal
structure data for this specific molecule is not widely published, related halogenated indazoles
are known to possess an essentially planar bicyclic system.[5][6]

Physicochemical Data Summary

Quantitative properties for 4-chloro-5-iodo-1H-indazole are summarized below, providing
essential data for experimental design and computational modeling.

Property Value Source
IUPAC Name 4-chloro-5-iodo-1H-indazole [7]
Molecular Formula C7HaClIN2 [7]
Molecular Weight 278.48 g/mol [7]
Canonical SMILES C1=CC(=C(C2=C1NN=C2)CI)I [7]
InChiKey YJIBOYUUJTXXCHY- 7]
UHFFFAOYSA-N
XLogP3 2.8 [7]
CAS Number 1000342-37-9 [7]

Section 2: Synthesis and Spectroscopic
Characterization

A robust and regioselective synthesis is paramount for the utility of any chemical building block.
The logical and most common approach to 4-chloro-5-iodo-1H-indazole involves the
electrophilic iodination of a readily available precursor, 4-chloro-1H-indazole. This strategy is
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favored because direct halogenation of the indazole core is highly regioselective at the C3, C5,

and C7 positions, and starting with the 4-chloro pattern directs the incoming electrophile.

Recommended Synthetic Protocol: Electrophilic
lodination

This protocol describes a reliable method for the synthesis of the title compound, emphasizing

the rationale behind the choice of reagents and conditions.

Causality Behind Experimental Choices:

Starting Material: 4-Chloro-1H-indazole is an inexpensive and commercially available
starting point.[8]

lodinating Agent: N-lodosuccinimide (NIS) is selected as it is a mild, solid, and easy-to-
handle source of an electrophilic iodine (I*). It avoids the use of molecular iodine (I2) which
can be more difficult to control and may require stronger basic conditions.

Solvent: Acetonitrile (MeCN) is an excellent choice as it is a polar aprotic solvent that can
solubilize the indazole substrate and the NIS reagent, facilitating a homogeneous reaction.

Temperature: Performing the reaction at room temperature is sufficient for the activation of
NIS and prevents potential side reactions or degradation that could occur at elevated
temperatures.

Step-by-Step Methodology:

Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar, add 4-chloro-1H-
indazole (1.0 eq.).

Dissolution: Add anhydrous acetonitrile (approx. 10 mL per gram of starting material) to the
flask and stir until the solid is fully dissolved.

Reagent Addition: Add N-lodosuccinimide (NIS) (1.05 eq.) to the solution in one portion.

Reaction: Stir the reaction mixture at room temperature (20-25 °C) and monitor its progress
by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-
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MS). The reaction is typically complete within 2-4 hours.

o Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to

remove the acetonitrile.

 Purification: Dissolve the residue in ethyl acetate and wash with an aqueous solution of
sodium thiosulfate (10% wi/v) to quench any remaining NIS, followed by a brine wash. Dry
the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude
product can be purified by column chromatography on silica gel or by recrystallization to

yield 4-chloro-5-iodo-1H-indazole as a solid.

Synthetic Workflow for 4-Chloro-5-iodo-1H-indazole
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Caption: Synthetic workflow for 4-chloro-5-iodo-1H-indazole.

Spectroscopic Validation
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Structural confirmation of the final product relies on a combination of standard spectroscopic
techniques.[9] While specific experimental data is not available in the initial search, the
expected spectral characteristics can be reliably predicted.

Technique Expected Observations

~13.0-13.5 ppm: Broad singlet, 1H (NH).~8.0-
8.2 ppm: Singlet, 1H (C3-H).~7.6-7.8 ppm:
Doublet, 1H (C6-H).~7.4-7.6 ppm: Doublet, 1H
(C7-H).

1H NMR

~140-145 ppm: Quaternary carbon (C7a).~130-
135 ppm: CH carbon (C3).~120-130 ppm: CH

13C NMR carbons (C6, C7).~115-125 ppm: Quaternary
carbons (C3a, C4-Cl).~90-95 ppm: Quaternary
carbon (C5-I).

M+ peak at m/z 278: Corresponding to
[C7H435CIIN2]+.M*+2 peak at m/z 280:

Mass Spec (El) Characteristic isotopic pattern for one chlorine
atom, with an intensity of ~33% relative to the
M* peak.

Section 3: Chemical Reactivity and Synthetic Utility

The primary value of 4-chloro-5-iodo-1H-indazole lies in the differential reactivity of its two
carbon-halogen bonds. In palladium-catalyzed cross-coupling reactions, the C-I bond is
substantially more reactive towards oxidative addition than the C-Cl bond.[10] This reactivity
gap allows for selective functionalization at the C5 position, preserving the C4-chloro
substituent for a subsequent, distinct transformation.

Regioselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern C-C bond formation and serves as an
excellent example of the molecule's utility.[11] By carefully selecting reaction conditions, one
can couple a wide variety of boronic acids or esters at the C5 position with high fidelity.

Causality Behind Experimental Choices:
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o Catalyst: Pd(dppf)Clz is a robust, air-stable palladium(ll) precatalyst. The dppf (1,1'-
bis(diphenylphosphino)ferrocene) ligand is electron-rich and bulky, promoting the crucial
oxidative addition step at the C-1 bond while being less reactive towards the stronger C-ClI
bond under controlled conditions.[12]

o Base: A base such as potassium carbonate (K2COs) or cesium carbonate (Cs2COs) is
essential for the transmetalation step of the catalytic cycle, where it activates the boronic
acid to form a more nucleophilic boronate species.[11]

¢ Solvent System: A mixture of an organic solvent like 1,4-dioxane and water is commonly
used. Dioxane solubilizes the organic components, while water is necessary to dissolve the
inorganic base.

Step-by-Step Methodology for Selective C5-Arylation:

o Inert Atmosphere: To a reaction vessel, add 4-chloro-5-iodo-1H-indazole (1.0 eq.), the
desired arylboronic acid (1.2 eq.), Pd(dppf)Clz (0.03 eq.), and potassium carbonate (2.0 eq.).

» Solvent Addition: Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen)
three times. Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio).

e Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the reaction by TLC or
LC-MS until the starting iodo-indazole is consumed.

o Work-up & Purification: After cooling to room temperature, dilute the mixture with ethyl
acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium
sulfate, and concentrate. Purify the residue by column chromatography to obtain the 4-
chloro-5-aryl-1H-indazole product.
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Orthogonal Reactivity in Cross-Coupling

Arl-B(OH)2
4-Chloro-5-iodo-1H-indazole Pd(dppf)Clz, Base
~80-90°C

Suzuki Coupling 1
(C-1 Bond)

Ar2-B(OH)2
4-Chloro-5-aryl-1H-indazole Pd Catalyst, Base
(Harsher Conditions)

4,5-Diaryl-1H-indazole
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Caption: Sequential Suzuki couplings exploiting differential reactivity.

Section 4: Application in Structure-Activity
Relationship (SAR) Studies

The true power of 4-chloro-5-iodo-1H-indazole is realized in its application to drug discovery
programs, specifically in the systematic exploration of Structure-Activity Relationships (SAR).
The orthogonal reactivity allows for the creation of a two-dimensional library of compounds

from a single, common intermediate.

Workflow for SAR Exploration:
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o Scaffold Preparation: Synthesize the 4-chloro-5-iodo-1H-indazole core.

» C5 Diversification: React the core scaffold with a library of boronic acids (or other coupling
partners) under mild conditions to selectively functionalize the C5 position. This generates a
series of 4-chloro-5-substituted-indazole intermediates.

o C4 Diversification: Each of the intermediates from the first step can then be subjected to a
second diversification reaction under more forcing conditions to functionalize the C4 position.
This matrix-based approach enables chemists to systematically probe the steric and
electronic requirements of a biological target at two distinct vectors of the indazole scaffold,
accelerating the identification of lead compounds with improved potency, selectivity, and
pharmacokinetic properties.

SAR Exploration via Sequential Functionalization

4-Chloro-5-iodo-1H-indazole

Core Scaffold

Suzuki 1 [Suzuki 1 \Suzuki 1

C5 Diversificatior] (Mild CondKjons) C4 Diversification (Forcing Conditions)

R =Aryl A R!=Aryl B Ri=ArylC
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Click to download full resolution via product page
Caption: A matrix approach to SAR using the title compound.

Conclusion

4-Chloro-5-iodo-1H-indazole is more than just another halogenated heterocycle; it is a
meticulously designed tool for synthetic and medicinal chemistry. Its defining feature—the
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differential reactivity of the C-1 and C-Cl bonds—provides a pre-programmed, regioselective
pathway for the construction of complex molecules. By enabling a sequential and controlled
diversification strategy, this scaffold empowers researchers to efficiently navigate chemical
space and optimize molecular properties, thereby accelerating the journey from hit
identification to clinical candidate in modern drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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